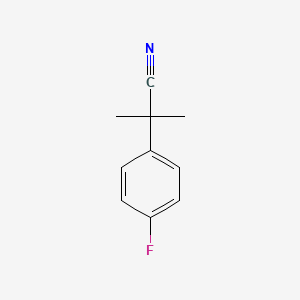

2-(4-Fluorophenyl)-2-methylpropanenitrile

Description

BenchChem offers high-quality 2-(4-Fluorophenyl)-2-methylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-2-methylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEIWAZNZTXYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of 2-(4-Fluorophenyl)-2-methylpropanenitrile, a key organic intermediate. The guide details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications, particularly within the pharmaceutical industry. Furthermore, it outlines critical safety and handling procedures to ensure its proper use in a laboratory and research setting. This guide is intended to serve as a comprehensive resource, grounded in authoritative data, to support professionals in drug development and chemical research.

Chemical Identity and Properties

Nomenclature and Identifiers

-

Systematic Name: 2-(4-Fluorophenyl)-2-methylpropanenitrile

-

CAS Number: 93748-09-5[1]

-

Molecular Formula: C₁₀H₁₀FN

-

InChI Key: UOEIWAZNZTXYSC-UHFFFAOYSA-N[1]

Physicochemical Properties

The integration of a fluorophenyl group and a nitrile moiety imparts this molecule with a unique set of properties, making it a valuable building block in organic synthesis. The fluorine atom can enhance metabolic stability and binding affinity in derivative compounds, while the nitrile group serves as a versatile reactive point for further chemical modifications.[2]

| Property | Value | Source |

| Molecular Weight | 163.19 g/mol | [1] |

| Physical State | Not explicitly stated, but related compounds are liquids at room temperature. | N/A |

| Storage | Recommended to be sealed and stored in a dry, room temperature environment. | [3] |

Synthesis and Mechanistic Insights

Overview of Synthetic Strategy

The synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile can be achieved through several routes. A common and effective method involves the double alkylation of a precursor, 4-fluorophenylacetonitrile.[1] This strategy leverages the acidity of the α-protons of the nitrile, which can be sequentially removed by a strong base to form a stabilized carbanion. This nucleophile is then reacted with an alkylating agent, such as methyl iodide, in two successive steps to create the final quaternary carbon center.[1]

This method is advantageous due to the availability of the starting materials and the robustness of the reaction. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.

Detailed Experimental Protocol: Double Alkylation of 4-Fluorophenylacetonitrile

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Fluorophenylacetonitrile

-

Sodium hydride (NaH) or similar strong base

-

Methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride in the anhydrous solvent under a nitrogen atmosphere.

-

Deprotonation (First Alkylation): Cool the suspension to 0°C in an ice bath. Slowly add a solution of 4-fluorophenylacetonitrile in the anhydrous solvent via the dropping funnel. Allow the mixture to stir at this temperature for 30-60 minutes.

-

First Alkylation: Add one equivalent of methyl iodide dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Second Alkylation: Cool the reaction mixture back to 0°C and repeat steps 2 and 3 with another equivalent of sodium hydride and methyl iodide to introduce the second methyl group.

-

Workup: After the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Workflow Visualization

Caption: Double alkylation synthesis workflow for 2-(4-Fluorophenyl)-2-methylpropanenitrile.

Applications in Research and Development

The nitrile functional group is a highly versatile synthon in organic chemistry, and its presence in this molecule opens numerous avenues for further chemical transformations.[1] Nitrile-containing compounds are prevalent in therapeutic drugs, where the nitrile group can modulate physicochemical properties, enhance binding affinity to protein targets, and block metabolically unstable sites.[4]

Key Applications:

-

Pharmaceutical Intermediate: This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related structures are key intermediates in the production of drugs like Fexofenadine, an antihistamine.[5] The aminophenyl derivative of this compound is an important intermediate for synthesizing protein kinase and angiogenesis inhibitors.[6]

-

Medicinal Chemistry: The introduction of the 2-(4-fluorophenyl)-2-methylpropyl group into a molecule can be a strategic move in lead optimization. The fluorine atom can improve metabolic stability and the overall pharmacokinetic profile of a drug candidate.[2][4]

-

Agrochemicals and Materials Science: While less documented, the unique electronic properties conferred by the fluorophenyl and nitrile groups suggest potential applications in the development of novel agrochemicals and advanced materials, such as polymers with specific thermal or chemical resistance properties.[7]

Safety, Handling, and Storage

GHS Hazard Classification

While a specific safety data sheet for 2-(4-Fluorophenyl)-2-methylpropanenitrile was not retrieved, the hazard classification can be inferred from analogous structures like 2-(4-Bromophenyl)-2-methylpropanenitrile and other nitriles.[8] Organic nitriles should be handled with care due to their potential toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Likely Category 4 | Harmful if swallowed.[8][9] |

| Acute Toxicity, Inhalation | Likely Category 4 | Harmful if inhaled.[8][9] |

| Skin Corrosion/Irritation | Likely Category 2 | Causes skin irritation.[9][10] |

| Serious Eye Damage/Irritation | Likely Category 2/2A | Causes serious eye irritation.[9][10] |

| Aquatic Hazard, Long-Term | Possible | Toxic to aquatic life with long lasting effects.[8] |

Note: This table is based on related compounds and represents potential hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves before use.[11]

-

Skin and Body Protection: Wear a lab coat or other appropriate protective clothing.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[10]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Stability

-

Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][10]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

References

- Benchchem. (n.d.). 2-(4-Fluorophenyl)propanenitrile | 51965-61-8.

- Benchchem. (n.d.). 2-(4-Fluorophenyl)-2-methylpropanenitrile | 93748-09-5.

- PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591.

- PubChem. (n.d.). 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile | C11H14N2 | CID 58298475.

- Google Patents. (n.d.). CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluorophenylacetonitrile.

- TCI Chemicals. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0.

- SIOC Journals. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(09), 1643-1652.

- Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

- SynQuest Labs. (n.d.). Safety Data Sheet - 2-(4-Fluorophenyl)propan-2-ol.

- Advanced Chemical Research. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis.

- BLDpharm. (n.d.). 101184-73-0 | 2-(4-Bromophenyl)-2-methylpropanenitrile.

- Angene Chemical. (n.d.). Safety Data Sheet - 2-(4-Chlorophenyl)-2-methylpropan-1-ol.

Sources

- 1. 2-(4-Fluorophenyl)-2-methylpropanenitrile | 93748-09-5 | Benchchem [benchchem.com]

- 2. 2-(4-Fluorophenyl)propanenitrile | 51965-61-8 | Benchchem [benchchem.com]

- 3. 101184-73-0|2-(4-Bromophenyl)-2-methylpropanenitrile|BLD Pharm [bldpharm.com]

- 4. Application of Nitrile in Drug Design [sioc-journal.cn]

- 5. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]

- 6. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]

- 7. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 8. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. angenechemical.com [angenechemical.com]

Structural Elucidation and Solid-State Characterization of 2-(4-Fluorophenyl)-2-methylpropanenitrile

This guide outlines a comprehensive technical protocol for the structural elucidation and solid-state analysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile . This compound serves as a critical structural motif in medicinal chemistry, particularly as a precursor in the synthesis of aromatase inhibitors (e.g., Anastrozole analogs) and as a model for studying fluorine-mediated crystal packing interactions.

Executive Summary & Chemical Context

2-(4-Fluorophenyl)-2-methylpropanenitrile (also known as

In drug development, this scaffold is prized for its metabolic stability; the gem-dimethyl group blocks benzylic oxidation, while the para-fluorine atom modulates lipophilicity and metabolic susceptibility. From a crystallographic perspective, this molecule is an ideal candidate for studying the competition between C-H···N (nitrile) and C-H···F interactions in directing lattice energy.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-(4-Fluorophenyl)-2-methylpropanenitrile |

| Molecular Formula | |

| Molecular Weight | 177.22 g/mol |

| Key Precursor | 4-Fluorophenylacetonitrile (CAS 459-22-3) |

| Structural Class | Gem-dimethyl aryl nitrile |

Experimental Protocol: Synthesis to Single Crystal

Note: High-quality single crystals are the prerequisite for definitive structural assignment. The following protocol minimizes twinning and disorder.

Synthesis & Purification

The target compound is typically synthesized via the double methylation of 4-fluorophenylacetonitrile using methyl iodide (

Critical Quality Attribute (CQA): Residual mono-methylated impurity (2-(4-fluorophenyl)propanenitrile) will co-crystallize and cause severe disorder in the crystal lattice.

-

Purification: Flash column chromatography (Hexane:EtOAc 95:5) followed by vacuum distillation.

-

Purity Check: GC-MS > 99.5% area.

Crystallization Screening

Due to the low melting point (typically < 50°C for this class) and high solubility in organic solvents, growing diffraction-quality crystals requires slow kinetics at reduced temperatures.

Recommended Solvent Systems:

-

Slow Evaporation: n-Heptane (at 4°C).

-

Vapor Diffusion: Solution in Toluene; precipitant n-Pentane (at -20°C).

-

Sublimation: For ultra-high purity, vacuum sublimation at 35°C (0.1 mbar) yields high-quality plates.

Workflow Visualization

The following diagram details the critical path from crude synthesis to refined crystal structure.

Figure 1: Critical path workflow for generating diffraction-quality crystals of low-melting aryl nitriles.

Crystallographic Data Acquisition & Analysis

Data Collection Parameters

Because the compound contains Fluorine (a light scatterer) and no heavy atoms (like Br or I), Molybdenum (

-

Temperature: 100 K (Essential). Reason: The gem-dimethyl group exhibits high thermal motion (rotation) at room temperature, which can smear electron density maps.

-

Resolution: 0.75 Å or better.

-

Strategy: Full sphere collection to ensure high redundancy, aiding in the resolution of the fluorine atom's position against the carbon ring.

Structural Solution & Refinement

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Disorder Handling: The 4-Fluoro substituent is isosteric with Hydrogen. If the crystal packing is loose, the molecule may flip 180°, leading to F/H site disorder.

-

Diagnostic: Look for elongated thermal ellipsoids on the para-carbon and the fluorine atom.

-

Remediation:[2] Use a disorder model (PART instructions in SHELXL) if occupancy is split (e.g., 90:10).

-

Expected Molecular Geometry

Based on the isostructural bromo analog (2-(4-Bromophenyl)-2-methylpropanenitrile), the following geometric parameters are the baseline for validation:

| Parameter | Expected Value | Structural Logic |

| C(sp)-N Bond | 1.13 - 1.15 Å | Typical triple bond character. |

| C(quat)-C(cyano) | 1.47 - 1.49 Å | Single bond adjacent to nitrile. |

| C(ar)-F Bond | 1.35 - 1.37 Å | Strong partial double bond character due to resonance. |

| Torsion Angle | ~90° | The nitrile group typically sits perpendicular to the aromatic ring plane to minimize steric clash with ortho-hydrogens. |

Crystal Engineering: Packing Interactions

Understanding the solid-state packing is crucial for predicting polymorphism and solubility.

The Fluorine Effect

Unlike the heavier halogens (Cl, Br, I) which often form "Type II" halogen bonds (X···N), Fluorine is highly electronegative and non-polarizable. It rarely acts as a halogen bond donor. Instead, expect:

-

C-H···F Interactions: Weak hydrogen bonds where the Fluorine acts as an acceptor for aromatic or methyl protons from neighboring molecules.

-

Dipole Alignment: The strong dipole of the C-CN group often drives antiparallel stacking of the molecules to cancel the net dipole moment of the unit cell.

Interaction Hierarchy Diagram

The following logic tree helps the analyst classify the intermolecular forces stabilizing the lattice.

Figure 2: Hierarchy of intermolecular forces expected in the crystal lattice of fluorinated gem-dimethyl nitriles.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179. Link

-

Thallapally, P. K., et al. (2007). Polymorphism of 4-Halogenobenzonitriles: The Role of Halogen...Halogen Interactions. Crystal Growth & Design, 7(3), 526-531. Link

-

Desiraju, G. R. (2007). Crystal Engineering: A Brief Overview. Journal of Chemical Sciences, 119, 1-6. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

Sources

A Technical Guide to the Solubility of 2-(4-Fluorophenyl)-2-methylpropanenitrile in Organic Solvents: Principles, Prediction, and Experimental Determination

Introduction

2-(4-Fluorophenyl)-2-methylpropanenitrile is a nitrile compound whose structural motifs are prevalent in various fields of chemical research, including the synthesis of pharmaceutical intermediates and agrochemicals. The solubility of this compound in organic solvents is a fundamental physical property that dictates its handling, reaction efficiency, purification, and formulation. Understanding and accurately determining its solubility is paramount for process development, enabling scientists to select appropriate solvent systems for crystallization, optimize reaction conditions, and ensure the quality of the final product.

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-Fluorophenyl)-2-methylpropanenitrile. It is designed for researchers, chemists, and drug development professionals. We will first explore the physicochemical properties of the molecule to predict its solubility behavior in various solvent classes. Subsequently, this guide will present a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring data integrity and reproducibility.

Section 1: Physicochemical Profile and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of 2-(4-Fluorophenyl)-2-methylpropanenitrile provides clear indicators of its expected solubility behavior.

Molecular Structure Analysis:

-

Polar Moieties: The molecule contains a highly polar nitrile group (-C≡N) and a fluorophenyl ring. The nitrile group possesses a strong dipole moment, making it a good hydrogen bond acceptor. The fluorine atom on the phenyl ring also increases the molecule's polarity.

-

Nonpolar Moieties: The two methyl groups (-CH₃) and the phenyl ring's hydrocarbon backbone constitute the nonpolar regions of the molecule.

A related compound, 2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile, has a calculated LogP (a measure of lipophilicity) of 3.28 and one hydrogen bond acceptor (the nitrile group).[1] We can infer that 2-(4-Fluorophenyl)-2-methylpropanenitrile will have similar properties, suggesting a predominantly non-polar character but with significant capacity for polar interactions.

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like Acetone , Acetonitrile , and Tetrahydrofuran (THF) . These solvents can engage in strong dipole-dipole interactions with the nitrile group without the competing hydrogen bond donation that can sometimes hinder solubility.

-

Moderate to High Solubility: Expected in polar protic solvents such as Methanol , Ethanol , and Isopropanol . While the molecule itself is not a hydrogen bond donor, the nitrile nitrogen can accept hydrogen bonds from the solvent.

-

Moderate Solubility: Expected in solvents of intermediate polarity like Dichloromethane (DCM) and Ethyl Acetate . These solvents can effectively solvate both the polar and nonpolar parts of the molecule.

-

Low Solubility: Expected in nonpolar solvents like Hexane , Heptane , and Toluene . The strong intermolecular forces within the crystalline solid of the solute are unlikely to be overcome by the weak van der Waals forces offered by these nonpolar solvents.

-

Insoluble: Expected in Water . Despite the polar groups, the large nonpolar surface area from the phenyl ring and methyl groups will make the molecule hydrophobic.

This predictive framework is a valuable starting point, but for process optimization and regulatory purposes, precise experimental determination is essential.

Section 2: Standard Protocol for Experimental Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the Isothermal Equilibrium Shake-Flask Method .[2][3] This method ensures that the solvent is fully saturated with the solute at a specific temperature, providing a true measure of its solubility limit.

Experimental Protocol: Isothermal Equilibrium Method

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.

1. Materials and Equipment:

- 2-(4-Fluorophenyl)-2-methylpropanenitrile (solid, purity >99%)

- Selected organic solvents (analytical grade or higher)

- Scintillation vials or flasks with screw caps

- Thermostatically controlled orbital shaker or heating block capable of maintaining temperature ± 0.5 °C

- Calibrated analytical balance

- Syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks and pipettes

- Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)

2. Step-by-Step Procedure:

- Preparation: Add an excess amount of solid 2-(4-Fluorophenyl)-2-methylpropanenitrile to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[2]

- Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

- Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed that allows for thorough mixing without creating a vortex.[4]

- Time to Equilibrium: Equilibrium is typically achieved within 24 to 72 hours. To validate this, samples should be taken at various time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant (e.g., within a ±5% deviation).[3][4]

- Sampling: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

- Phase Separation: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis. This step is critical to prevent undissolved solid particles from contaminating the sample.[5]

- Analysis: Prepare a dilution of the filtrate with a suitable solvent and analyze its concentration using a pre-validated analytical method (e.g., HPLC).

- Replication: The entire experiment should be performed in triplicate for each solvent and temperature condition to ensure the statistical validity of the results. The relative standard deviation (RSD) between replicates should ideally be less than 10%.[6]

Workflow for Solubility Determination

Sources

Phase transfer catalysis in the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile.

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile via Phase Transfer Catalysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile, a key intermediate in various chemical manufacturing processes, utilizing the principles of Phase Transfer Catalysis (PTC). Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, practical experimental protocols, and critical optimization parameters of this efficient synthetic strategy.

The Strategic Advantage of Phase Transfer Catalysis (PTC)

In synthetic organic chemistry, bringing together reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase) presents a significant challenge. Reactions are often slow or do not occur at all due to the limited interfacial area where reactants can meet. Phase Transfer Catalysis is a powerful methodology that overcomes this barrier by facilitating the migration of a reactant from one phase to another, where the reaction can then proceed.[1][2]

The core of PTC involves a catalyst, typically a quaternary ammonium or phosphonium salt, which is soluble in both aqueous and organic media.[2][3] This catalyst forms a lipophilic ion pair with the reactant from the aqueous phase (like a nucleophile), shuttling it into the organic phase to react with the substrate.[4][5][6]

The adoption of PTC in industrial and pharmaceutical settings is driven by numerous advantages:

-

Milder Reaction Conditions: PTC often allows reactions to be performed at lower temperatures and atmospheric pressure.[7]

-

Use of Inexpensive Bases: It enables the use of simple, inexpensive inorganic bases like sodium hydroxide or potassium carbonate instead of hazardous and costly alternatives like sodium amide or metal hydrides.[8][9]

-

Enhanced Reactivity: The transferred anion is less solvated in the organic phase, making it a "naked" and therefore more reactive nucleophile.[10]

-

Green Chemistry Profile: PTC significantly reduces the need for hazardous, polar aprotic solvents, minimizes waste, and often allows for the use of water as a solvent, aligning with the principles of green chemistry.[7][9]

-

High Yields and Purity: The methodology is known for producing high yields of pure products with simplified workup procedures.[8]

Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile: A Mechanistic Deep Dive

The target molecule is synthesized via a C-alkylation of 4-fluorophenylacetonitrile. The reaction involves the deprotonation of the acidic α-carbon followed by a nucleophilic substitution with a methylating agent. PTC is exceptionally well-suited for this transformation.

The overall reaction is as follows:

(Note: Image is a placeholder for the chemical reaction scheme)

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle, which can be broken down into the following key steps:

-

Deprotonation at the Interface: The acidic proton on the carbon adjacent to the nitrile and phenyl groups of 4-fluorophenylacetonitrile is abstracted by the hydroxide ion (from NaOH) at the interface between the aqueous and organic phases, forming a resonance-stabilized carbanion.[8]

-

Ion Pair Formation: The phase transfer catalyst, a quaternary ammonium salt (represented as Q⁺X⁻), exchanges its initial anion (X⁻, e.g., Br⁻ or Cl⁻) for the newly formed 4-fluorophenylacetonitrile carbanion at the interface.[5][10]

-

Phase Transfer: The resulting ion pair, [Q⁺][(NC)(4-FPh)CH⁻], is lipophilic due to the bulky organic groups on the Q⁺ cation. This allows it to leave the aqueous phase or interface and dissolve into the bulk organic phase.[4][6][11]

-

Nucleophilic Attack (SN2 Reaction): Within the organic phase, the "naked" carbanion is highly reactive and performs a nucleophilic attack on the methylating agent (e.g., methyl iodide). This forms the desired product, 2-(4-Fluorophenyl)-2-methylpropanenitrile, and a new catalyst-anion pair with the leaving group [Q⁺][I⁻].[10]

-

Catalyst Regeneration: The catalyst-leaving group ion pair [Q⁺][I⁻] migrates back to the aqueous interface to exchange the leaving group anion for another carbanion, thus completing the catalytic cycle and allowing the process to repeat.[10]

Caption: Phase Transfer Catalysis cycle for the methylation of 4-fluorophenylacetonitrile.

Experimental Protocol and Process Optimization

A self-validating protocol requires careful control over several interdependent parameters. The following serves as a robust starting point for laboratory-scale synthesis.

Detailed Experimental Protocol

Materials:

-

4-Fluorophenylacetonitrile

-

Methyl Iodide (or Dimethyl Sulfate)

-

Tetrabutylammonium Bromide (TBAB)

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Toluene

-

Deionized Water

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 4-fluorophenylacetonitrile (1 equiv.), toluene (2 mL per mmol of substrate), and Tetrabutylammonium Bromide (TBAB, 0.05 equiv.).

-

Initiation: Begin vigorous stirring (e.g., 500-700 RPM) to ensure good mixing between the phases. Add the 50% aqueous sodium hydroxide solution (3 equiv. of NaOH).

-

Alkylation: Cool the mixture to 10-15°C in an ice bath. Add methyl iodide (1.2 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 25°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

-

Work-up: Once the reaction is complete, stop the stirring and add deionized water to dissolve the salts. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation to yield 2-(4-Fluorophenyl)-2-methylpropanenitrile as a clear oil.

Data Presentation: Optimization of Reaction Parameters

The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes representative outcomes from optimization studies on similar PTC alkylations.

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | TBAB (2) | 50% NaOH | Toluene | 25 | 5 | 85 |

| 2 | TBAB (5) | 50% NaOH | Toluene | 25 | 3 | 94 |

| 3 | BTEAC (5) | 50% NaOH | Toluene | 25 | 4 | 91 |

| 4 | TBAB (5) | 30% NaOH | Toluene | 25 | 8 | 72 |

| 5 | TBAB (5) | 50% KOH | Toluene | 25 | 3 | 92 |

| 6 | TBAB (5) | 50% NaOH | DCM | 25 | 5 | 65 |

| 7 | TBAB (5) | 50% NaOH | Toluene | 50 | 1.5 | 93 (minor impurities) |

TBAB: Tetrabutylammonium Bromide; BTEAC: Benzyltriethylammonium Chloride; DCM: Dichloromethane.

Causality Behind Experimental Choices (E-E-A-T)

-

Catalyst Selection: The structure of the quaternary ammonium salt is critical. Symmetrical salts with longer alkyl chains, like TBAB (C#=16), exhibit high organophilicity, ensuring a higher concentration of the catalyst-anion pair in the organic phase where the reaction occurs.[9][10] Catalysts with very short chains may not partition effectively into the organic phase.[10]

-

Base Concentration: A high concentration of aqueous NaOH (e.g., 50%) is often beneficial. It creates a "hyperbasic" effect at the interface, promoting efficient deprotonation while minimizing the amount of water introduced into the organic phase, which could otherwise hydrate and deactivate the nucleophile.[8] However, excessively high temperatures combined with strong bases can lead to catalyst degradation (Hofmann elimination).[10]

-

Solvent Choice: A non-polar aprotic solvent like toluene is ideal. It effectively dissolves the organic substrate and the lipophilic ion pair while maintaining a distinct phase boundary with the aqueous base.[9] This is a greener and more practical alternative to polar aprotic solvents like DMSO or DMF.

-

Agitation: The rate of a PTC reaction is often limited by the mass transfer of the catalyst-anion pair across the phase boundary.[12] Therefore, vigorous mechanical stirring is non-negotiable as it dramatically increases the interfacial surface area, maximizing the opportunity for ion exchange and phase transfer.[12]

-

Temperature Control: While higher temperatures increase reaction rates, they must be managed carefully. For quaternary ammonium salts, temperatures above 70-80°C can initiate decomposition.[10] Furthermore, the alkylation is exothermic, necessitating initial cooling to maintain control and prevent side reactions.

Caption: Logical workflow for optimizing the PTC synthesis.

Industrial Scalability and Green Chemistry Considerations

The PTC methodology described is highly amenable to industrial scale-up. The use of low-cost, readily available materials (NaOH, toluene, simple catalysts) makes the process economically viable.[13] Furthermore, the clear phase separation simplifies work-up, reducing processing time and solvent waste compared to homogeneous reaction systems.[13]

A primary challenge in commercial applications is the efficient removal and recovery of the catalyst from the product stream.[7] While the catalyst is used in small amounts, its removal is often necessary to meet product purity specifications. Another consideration is catalyst "poisoning," where certain leaving groups, particularly highly lipophilic ones like tosylate or iodide, can form tight ion pairs with the catalyst, hindering its ability to transport the desired nucleophile and slowing the catalytic cycle.[9]

From a safety perspective, while PTC avoids many hazardous reagents, proper precautions must be taken when handling concentrated caustic solutions and reactive alkylating agents like methyl iodide. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

Phase Transfer Catalysis provides an elegant, efficient, and robust solution for the synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile. By understanding and controlling the key parameters of catalyst structure, base concentration, solvent, and agitation, researchers and process chemists can achieve high yields and purity under operationally simple and environmentally responsible conditions. This methodology represents a cornerstone of modern industrial organic synthesis, balancing chemical efficiency with economic and ecological demands.

References

-

Dalal Institute. Phase Transfer Catalysis. Available from: [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). Available from: [Link]

-

Slideshare. (2016). Phase transfer catalysis : Theory and application. Available from: [Link]

-

Wikipedia. Phase-transfer catalyst. Available from: [Link]

-

Scribd. Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). Available from: [Link]

-

YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). Available from: [Link]

-

CRDEEP Journals. (2016). Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

-

eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Available from: [Link]

-

Makosza, M. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Available from: [Link]

-

World Journal of Pharmaceutical Research. (2021). Phase transfer catalyst in organic synthesis. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available from: [Link]

-

YouTube. (2020). Phase Transfer Catalyst - Quaternary Ammonium Salt - Organic Chemistry. Available from: [Link]

-

PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available from: [Link]

-

Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Available from: [Link]

-

National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link]

-

ResearchGate. (2019). Further optimisation of the phase-transfer catalysed alkylation reaction with bis-quaternized phase-transfer catalyst. Available from: [Link]

-

ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available from: [Link]

-

MDPI. (2021). Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. Available from: [Link]

-

Organic Chemistry Portal. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Available from: [Link]

-

ResearchGate. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link]

-

Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]

-

Mendeley. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link]

Sources

- 1. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]

- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. youtube.com [youtube.com]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 11. youtube.com [youtube.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. phasetransfer.com [phasetransfer.com]

Strategic Selection of Starting Materials for 2-(4-Fluorophenyl)-2-methylpropanenitrile

A Technical Guide for API Synthesis & Process Development

Executive Summary & Strategic Importance

The synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile (CAS 75712-41-3) represents a critical transformation in the production of non-steroidal aromatase inhibitors and androgen receptor antagonists. This structural motif—a gem-dimethyl substituted benzyl nitrile—serves as a metabolic shield, preventing rapid benzylic oxidation while maintaining the lipophilicity required for active site binding.

For the process chemist, the selection of starting materials is not merely about availability; it is a decision that dictates the impurity profile, safety classification, and scalability of the entire manufacturing route. This guide analyzes the two dominant synthetic strategies: the Classical Nucleophilic Alkylation (Route A) and the Transition-Metal Catalyzed Arylation (Route B), providing a rigorous evaluation of the starting materials required for each.

Retrosynthetic Analysis

The following diagram illustrates the two primary disconnections for the target molecule.

Figure 1: Retrosynthetic tree showing the divergence between the classical alkylation route and the convergent arylation route.

Route A: Classical Nucleophilic Alkylation

Mechanism: Double deprotonation of a benzylic nitrile followed by SN2 attack on a methylating agent. Primary Application: Bulk manufacturing where raw material cost is the primary driver.

Starting Material 1: 4-Fluorophenylacetonitrile (4-FPAN)

Also known as (4-Fluorophenyl)acetonitrile or 4-Fluorobenzyl cyanide.

-

Role: Provides the aryl core and the nitrile functionality.

-

Critical Quality Attributes (CQAs):

-

Purity: Must be >98.0%.

-

Specific Impurity - 4-Chlorophenylacetonitrile: Originates from Cl/F exchange during the synthesis of the precursor (4-fluorobenzyl chloride). This impurity is homologous and extremely difficult to remove from the final product via crystallization.

-

Acidity: Free acid content must be <0.1% to prevent quenching of the base used in the alkylation step.

-

-

Handling: Solid/Low-melting solid. Toxic by inhalation and ingestion (nitrile).

Starting Material 2: Methylating Agents

The choice of methyl source dictates the reaction kinetics and safety engineering controls.

| Reagent | Reactivity | Safety Concern | Industrial Preference |

| Methyl Iodide (MeI) | High ( | Neurotoxic; High Volatility | Lab/Pilot Scale |

| Methyl Bromide (MeBr) | Moderate | Ozone Depleting; Gas at RT | Specialized Manufacturing |

| Dimethyl Sulfate (DMS) | High | Highly Toxic; Non-volatile | Legacy Processes |

| Dimethyl Carbonate (DMC) | Low | Green Solvent; Requires high T | Emerging/Green |

Experimental Protocol: Phase Transfer Catalysis (PTC)

Standard Operating Procedure for Lab Scale (100 mmol)

-

Preparation: Charge 4-FPAN (13.5 g, 100 mmol) and Methyl Iodide (31.2 g, 220 mmol) into a reactor containing Toluene (50 mL).

-

Catalyst Addition: Add Tetra-n-butylammonium bromide (TBAB) (1.6 g, 5 mol%).

-

Initiation: Slowly add 50% aqueous NaOH (40 g) while maintaining internal temperature <40°C. Exothermic reaction.

-

Reaction: Agitate vigorously (800 rpm) at 45°C for 4-6 hours.

-

Note: High agitation is critical for PTC kinetics.

-

-

Workup: Separate phases. Wash organic layer with water and brine. Dry over MgSO4.

-

Purification: Distillation under reduced pressure (bp ~110°C at 5 mmHg) or crystallization from Hexanes.

Route B: Pd-Catalyzed -Arylation

Mechanism: Palladium-catalyzed cross-coupling of a nitrile enolate with an aryl halide. Primary Application: High-value synthesis requiring high convergence; avoids handling toxic alkylating agents.

Starting Material 1: Isobutyronitrile

-

Role: Provides the gem-dimethyl nitrile "head" group pre-assembled.

-

Advantage: Commercially available in bulk; eliminates the need for double methylation and the associated risk of mono-methylated impurities.

-

Handling: Flammable liquid (Flash point: 8°C). Requires inert atmosphere handling.

Starting Material 2: 1-Bromo-4-fluorobenzene

-

Role: The electrophilic aryl partner.

-

Selection Criteria:

-

Leaving Group: Bromide is preferred over Chloride (too unreactive without specialized ligands) and Iodide (too expensive/unstable).

-

Isomer Purity: Must be free of 1-Bromo-2-fluorobenzene (ortho isomer), which leads to steric clashes and lower yields.

-

Catalyst System

This transformation relies on the Pd(0)/Pd(II) catalytic cycle .[1]

-

Pre-catalyst: Pd(dba)2 or Pd(OAc)2.

-

Ligand: Electron-rich, bulky phosphines are required to facilitate the reductive elimination of the crowded quaternary center.

-

Preferred:P(tBu)3 or Xantphos .

-

-

Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu. Strong, non-nucleophilic bases are essential to generate the nitrile anion without attacking the nitrile group itself.

Mechanistic Workflow (Route B)

Figure 2: Catalytic cycle for the arylation of isobutyronitrile. The steric bulk of the ligand is crucial for the final reductive elimination step.

Comparative Analysis of Routes

| Metric | Route A (Alkylation) | Route B (Arylation) |

| Atom Economy | Low (Loss of 2 eq NaI/NaBr) | High (Loss of 1 eq NaBr) |

| Cost of Goods (COGS) | Low (Commodity reagents) | High (Pd catalyst & Ligands) |

| Impurity Profile | Mono-methylated species; Benzyl alcohol derivatives | Residual Palladium; Phosphine oxides |

| Scalability | Excellent (Simple stirred tanks) | Moderate (Requires inertion, catalyst removal) |

| Safety Profile | High Risk (Alkylating agents are carcinogenic) | Moderate Risk (Handling active organometallics) |

Recommendation:

-

For Early Phase/Medicinal Chemistry : Use Route B . It is modular, convergent, and avoids the optimization of the mono-vs-di methylation ratio.

-

For Process Development/Manufacturing : Use Route A . The raw materials are significantly cheaper, and the purification (crystallization) is well-established for removing process impurities.

References

-

Pd-Catalyzed Arylation of Nitriles : National Institutes of Health (NIH). Pd(0)/PR3-Catalyzed Intermolecular Arylation of sp3 C–H Bonds. Available at: [Link]

-

General Nitrile Synthesis : Chemistry LibreTexts. Preparation of Nitriles. Available at: [Link]

Sources

Safety and handling precautions for 2-(4-Fluorophenyl)-2-methylpropanenitrile.

An In-Depth Technical Guide to the Safe Handling and Use of 2-(4-Fluorophenyl)-2-methylpropanenitrile

Introduction and Hazard Context: A Proactive Approach to Safety

2-(4-Fluorophenyl)-2-methylpropanenitrile is a specialized chemical intermediate utilized in complex organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its molecular structure, featuring a fluorinated aromatic ring and a tertiary nitrile group, suggests a unique reactivity profile that is valuable to researchers. However, this same structure necessitates a comprehensive and cautious approach to its handling and use.

A thorough review of publicly available safety data reveals a significant lack of specific toxicological and hazard information for 2-(4-Fluorophenyl)-2-methylpropanenitrile itself. This is not uncommon for novel or specialized research chemicals. In the absence of direct data, this guide, authored from the perspective of a Senior Application Scientist, provides a conservative and robust safety framework derived from the known hazards of structurally analogous compounds. The core principle is to anticipate potential risks by analyzing the constituent functional groups: the fluorophenyl moiety and the aliphatic nitrile. This document is intended to empower researchers, scientists, and drug development professionals to work with this compound safely by understanding the causality behind each recommended precaution.

Anticipated Hazard Analysis and GHS Classification

To establish a reliable safety protocol, we must infer the potential hazards of 2-(4-Fluorophenyl)-2-methylpropanenitrile from well-characterized analogs. Compounds such as 2-(4-Fluorophenyl)propan-2-ol share the core fluorinated aromatic structure, while various aliphatic and aromatic nitriles provide insight into the toxicity of the nitrile functional group.[1][2] Based on this correlative analysis, the following GHS classifications should be conservatively assumed.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | GHS Hazard Category | Hazard Statement | Rationale from Analogous Compounds |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. | Nitrile-containing compounds can be toxic upon ingestion.[2] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. | Dermal absorption is a known risk for functionalized nitriles.[2][3] |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. | Volatility may be low, but aerosols or dusts could be harmful if inhaled.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Fluorinated aromatic compounds and nitriles can cause skin irritation.[1][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Direct contact is likely to cause significant eye irritation.[1][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of vapors or aerosols may irritate the respiratory tract.[1][4] |

Engineering Controls & Personal Protective Equipment (PPE): A System of Proactive Defense

A multi-layered approach to exposure prevention is critical. This involves a combination of environmental controls and personal barriers, each chosen for a specific protective function.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.

-

Certified Chemical Fume Hood: All handling of 2-(4-Fluorophenyl)-2-methylpropanenitrile, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood. This is non-negotiable and serves to prevent the inhalation of any potentially toxic vapors, aerosols, or dust.[4][6]

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station must be located in the immediate vicinity of the workspace.[1] This ensures the capability for rapid decontamination in the event of a significant splash or exposure.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact and unforeseen exposures.[5]

-

Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for handling fluoride-containing compounds.[7][8] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contamination.[5] For extended operations or when handling larger quantities, consider double-gloving.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] Due to the anticipated serious eye irritation, the use of an additional face shield is strongly recommended to protect against splashes during transfers or reactions.[1]

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened to protect the skin and personal clothing.[6]

-

Respiratory Protection: In standard operations within a fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with appropriate cartridges should be available for emergency situations, such as a large spill or a failure of engineering controls.[1]

Safe Handling & Experimental Workflow

A systematic and disciplined workflow is essential for minimizing risk. The following protocol outlines the critical steps for handling 2-(4-Fluorophenyl)-2-methylpropanenitrile from receipt to disposal.

Experimental Protocol: Step-by-Step Methodology

-

Pre-Use Assessment: Before handling, review this guide and the most relevant available Safety Data Sheets (SDS) for analogous compounds.[1][2] Ensure all necessary engineering controls and PPE are in place and functional.

-

Work Area Preparation: Designate a specific area within the chemical fume hood for the procedure. Clear the area of all unnecessary equipment and materials. Ensure spill control materials are readily available.

-

Chemical Weighing and Transfer:

-

Don all required PPE (lab coat, safety goggles, face shield, nitrile gloves).

-

Perform all weighing and transfers on a disposable work surface (e.g., chemical-absorbent pad) within the fume hood to contain any minor spills.

-

Use a stable spatula and weighing vessel. Avoid creating dust or aerosols.

-

Close the primary container tightly immediately after dispensing the required amount.[1][9]

-

-

Reaction Setup and Execution:

-

Add the compound to the reaction vessel slowly and in a controlled manner.

-

Ensure the reaction apparatus is securely clamped and assembled correctly to prevent leaks.

-

Maintain constant vigilance over the reaction, monitoring for any unexpected changes.

-

-

Post-Reaction Workup and Decontamination:

-

Quench the reaction carefully, anticipating potential exotherms.

-

Clean all glassware and equipment that came into contact with the compound thoroughly. The initial rinse should be treated as hazardous waste.

-

Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.

-

-

Waste Disposal:

-

Collect all waste materials, including unused compound, reaction byproducts, contaminated PPE, and cleaning materials, in a clearly labeled, sealed hazardous waste container.[2]

-

Dispose of the waste through a licensed environmental disposal service, adhering to all local and institutional regulations.[10]

-

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical progression for the safe handling of 2-(4-Fluorophenyl)-2-methylpropanenitrile.

Caption: Workflow for the safe handling of 2-(4-Fluorophenyl)-2-methylpropanenitrile.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][9] The storage location should be a designated chemical storage cabinet, away from general laboratory traffic.

-

Incompatible Materials: Keep away from strong oxidizing agents, as these could initiate a vigorous or uncontrolled reaction.[1]

-

Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and other sources of ignition.[1][3] While not classified as flammable, thermal decomposition can produce toxic gases, including hydrogen fluoride and oxides of nitrogen.[1][11]

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

Spill Response

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is inadequate.

-

Contain: If safe to do so, prevent the spread of the spill using absorbent materials like vermiculite or sand. Avoid dust formation.[5][12]

-

Personal Protection: Do not attempt cleanup without appropriate PPE, including respiratory protection if necessary.[13]

-

Cleanup: Carefully collect the absorbed material and contaminated soil into a sealed container for hazardous waste disposal.[6]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent and soap and water.

First Aid Measures

All exposures require immediate medical attention. Provide this guide and any available SDS to the responding medical professionals.[5]

Table 2: Summary of First Aid Measures

| Exposure Route | First Aid Action | Citation(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [1][2][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][2][5] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][5][14] |

Waste Disposal

All waste generated from the use of 2-(4-Fluorophenyl)-2-methylpropanenitrile must be considered hazardous.

-

Collection: Collect all chemical residues, contaminated materials (e.g., gloves, absorbent pads), and empty containers in a dedicated, properly labeled, and sealed hazardous waste container.[2]

-

Disposal: Arrange for disposal through a licensed and certified hazardous waste management company.[10] Do not dispose of this chemical down the drain or in regular trash.[6]

Conclusion

Working with 2-(4-Fluorophenyl)-2-methylpropanenitrile demands a high level of scientific diligence and a proactive safety mindset. By understanding the potential hazards inferred from its chemical structure and by rigorously adhering to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate risks. The foundation of safety lies in a disciplined, informed approach that treats all research chemicals with the respect they deserve, ensuring the well-being of laboratory personnel and the integrity of the research.

References

-

Bissky, B., Ritter, T., & Winter, R. F. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. [Link]

-

Charles River Laboratories. (2011). Acetonitrile Material Safety Data Sheet (MSDS). Charles River Laboratories. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2'-Azobis(2,4-dimethylvaleronitrile). Chemos GmbH & Co.KG. [Link]

-

Unigel. (2021). Safety Data Sheet for Acetonitrile. Unigel. [Link]

-

Greenbook.net. (2016). Safety Data Sheet - GHS for DANITOL® 2.4 EC. Greenbook.net. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Azobisisobutyronitrile. Cole-Parmer. [Link]

-

Airgas. (2021). SAFETY DATA SHEET for Nonflammable Gas Mixture: Carbon Dioxide 80-99% / Perfluoro-2-Methyl Propanenitrile 1-20%. Airgas. [Link]

-

Angene Chemical. (2025). Safety Data Sheet for 2-(4-Chlorophenyl)-2-methylpropan-1-ol. Angene Chemical. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Carl ROTH. [Link]

-

National Center for Biotechnology Information. (2026). Isobutyronitrile. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. (2012). 2-methylpropanenitrile -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]

-

Kulesza, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

-

Clark, J. (2023). Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

-

Lu, J., et al. (2024). Weakly Solvated and Interfacially Compatible Fluorinated Nitrile Based Electrolyte for High-Energy-Density Li/CFx Batteries. ACS Sustainable Chemistry & Engineering. [Link]

-

Cheméo. (n.d.). Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. Cheméo. [Link]

-

Wikipedia. (n.d.). Fluoride. Wikipedia. [Link]

- Google Patents. (n.d.). US20030073786A1 - Nitrile group-containing fluoroelastomer and preparation process of same.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. chemos.de [chemos.de]

- 4. echemi.com [echemi.com]

- 5. angenechemical.com [angenechemical.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluoride - Wikipedia [en.wikipedia.org]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. criver.com [criver.com]

- 11. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. unigel.com.br [unigel.com.br]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Note: High-Throughput Analysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed and robust protocol for the analysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the separation, identification, and quantification of this analyte. This guide provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in the fields of drug development and quality control. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation for related compounds.

Introduction

2-(4-Fluorophenyl)-2-methylpropanenitrile is a crucial building block in medicinal chemistry. Its purity and accurate quantification are paramount to ensure the safety and efficacy of final drug products. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for this purpose, providing high-resolution separation and definitive mass-based identification.[1] This document outlines a validated protocol for the GC-MS analysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile, addressing common challenges such as sample preparation and method optimization. The principles discussed herein are broadly applicable to the analysis of other aromatic nitriles.

Experimental

Sample Preparation: A Critical First Step

The goal of sample preparation is to present the analyte to the GC-MS system in a suitable solvent at an appropriate concentration, free from interfering matrix components. For 2-(4-Fluorophenyl)-2-methylpropanenitrile, a straightforward dilution in a volatile organic solvent is typically sufficient.

Protocol: Standard and Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile organic solvent in which 2-(4-Fluorophenyl)-2-methylpropanenitrile is readily soluble. Dichloromethane, ethyl acetate, or methyl tert-butyl ether are excellent starting choices.[2] Avoid non-volatile solvents which can contaminate the GC inlet and column.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of 2-(4-Fluorophenyl)-2-methylpropanenitrile and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

-

Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to cover the desired analytical range (e.g., 1-100 µg/mL).

-

Sample Preparation: If the sample is a solid, accurately weigh a known amount and dissolve it in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

-

Final Dilution: Ensure the final concentration of the analyte in the vial is suitable for injection, typically in the low µg/mL range. All solutions should be transferred to 2 mL glass autosampler vials with PTFE-lined septa.

GC-MS Instrumentation and Conditions

The selection of the GC column and the optimization of the temperature program are critical for achieving good chromatographic separation. For aromatic compounds like 2-(4-Fluorophenyl)-2-methylpropanenitrile, a mid-polarity column is often a good choice.

Table 1: GC-MS Instrument Parameters

| Parameter | Value | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |

| GC Column | DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polarity column suitable for separating aromatic compounds.[3] |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Constant Flow Rate | 1.2 mL/min | An optimal flow rate for a 0.25 mm ID column. |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for the elution of the analyte in a reasonable time with good peak shape. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |

| Ionization Energy | 70 eV | Standard energy for electron ionization, leading to reproducible fragmentation patterns.[4] |

| Mass Scan Range | 40-400 amu | Covers the expected mass range of the analyte and its fragments. |

| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector and causing premature filament burnout. |

dot

Sources

- 1. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials [scupgkg.cn]

- 3. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Scale-up synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile for industrial production.

Part 1: Executive Summary & Strategic Context

Introduction

2-(4-Fluorophenyl)-2-methylpropanenitrile (CAS: 75712-41-3), also known as

This application note details a robust, scalable protocol for the gem-dimethylation of 4-fluorophenylacetonitrile. While laboratory-scale synthesis often utilizes sodium hydride (NaH) in DMF/THF, this guide focuses on Phase Transfer Catalysis (PTC) . The PTC approach is superior for industrial scale-up as it eliminates the need for anhydrous conditions, hazardous hydrogen gas evolution, and cryogenic cooling, offering a safer and more cost-effective process envelope.

Retrosynthetic Strategy

The transformation involves the double alkylation of the benzylic carbon. The acidity of the benzylic protons (

-

Route A (Traditional): NaH / MeI / DMF. Disadvantages:

gas management, runaway risk, expensive anhydrous solvents. -

Route B (Recommended - PTC): 50% NaOH / MeI / Toluene / TBAB. Advantages: High heat capacity of water buffers exotherms, cheap reagents, simple phase-cut workup.

Part 2: Process Safety Assessment (Critical)

WARNING: This protocol involves Methyl Iodide (MeI) and Cyanide-containing substrates .

| Hazard Class | Critical Control Measure |

| Alkylating Toxicity | MeI is a neurotoxin and suspected carcinogen. Use a closed reactor system. All vents must pass through a scrubber containing 20% ethanolamine or sodium thiosulfate solution to quench MeI vapors. |

| Thermal Runaway | The double methylation is highly exothermic. The second methylation rate is often faster than the first due to the electron-donating effect of the first methyl group. Strict temperature control during dosing is mandatory. |

| Cyanide Content | While the nitrile group is stable, acidic hydrolysis can release HCN. Maintain pH > 10 during aqueous waste handling. |

Part 3: Detailed Experimental Protocol

Reagents and Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Density (g/mL) | Role |

| 4-Fluorophenylacetonitrile | 135.14 | 1.0 | 1.12 | Starting Material (SM) |

| Methyl Iodide (MeI) | 141.94 | 2.4 | 2.28 | Alkylating Agent |

| Sodium Hydroxide (50% w/w) | 40.00 | 4.0 | 1.52 | Base |

| TBAB (Tetrabutylammonium bromide) | 322.37 | 0.05 | Solid | Phase Transfer Catalyst |

| Toluene | 92.14 | 5.0 Vol | 0.87 | Solvent |

Step-by-Step Methodology

Phase I: Reaction Initiation

-

Reactor Charge: To a jacketed glass or Hastelloy reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge 4-Fluorophenylacetonitrile (1.0 eq) and Toluene (3.0 volumes).

-

Catalyst Addition: Add TBAB (0.05 eq). Agitate at 200 RPM until dissolved.

-

Base Addition: Charge 50% NaOH (4.0 eq). The mixture will form a biphasic system.[6] Increase agitation to 350-400 RPM to ensure an efficient emulsion.

-

Note: Good mixing is the rate-limiting step in PTC reactions.

-

-

Temperature Set: Cool the reactor jacket to 10°C. Target internal temperature: 15°C.

Phase II: Alkylation (Critical Step)

-

Dosing MeI: Charge Methyl Iodide (2.4 eq) into a header tank.

-

Controlled Addition: Add MeI dropwise to the reactor over 2 to 3 hours .

-

Exotherm Control: Do not allow internal temperature to exceed 35°C .

-

Why? Higher temperatures promote hydrolysis of the nitrile to the amide/acid.

-

-

Aging: Once addition is complete, warm the reactor to 40-45°C and hold for 2–4 hours.

-

IPC (In-Process Control): Sample the organic phase for HPLC/GC analysis.

-

Target: Mono-methyl intermediate < 0.5%; SM < 0.1%.

-

Correction: If mono-methyl > 0.5%, add 0.2 eq MeI and stir for 1 hour.

-

Phase III: Quench and Workup

-

Quench: Cool reactor to 20°C. Add Water (3.0 volumes) slowly to dissolve precipitated salts (NaBr/NaI).

-

Amine Scavenge (Safety): Add 25% Aqueous Ammonia (0.5 volumes) or Ethanolamine (0.2 eq) and stir for 30 minutes.

-

Phase Separation: Stop agitation and allow layers to settle (15-30 min). Drain the lower aqueous layer (High pH, contains NaI/NaBr/NaOH).

-

Washing: Wash the organic layer with 1N HCl (2.0 volumes) to remove residual amine/catalyst, followed by Brine (2.0 volumes). Check pH of aqueous cut; it should be neutral.

Phase IV: Purification (Crystallization)

-

Concentration: Distill Toluene under vacuum (50-100 mbar, 50°C) to a low volume (approx. 1.5 volumes remaining).

-

Solvent Swap: Add n-Heptane (4.0 volumes) and heat to 60°C to ensure a homogeneous solution.

-

Crystallization: Cool slowly (10°C/hour) to 0-5°C. The product will crystallize as a white/off-white solid.

-

Isolation: Filter the solid. Wash the cake with cold n-Heptane.

-

Drying: Vacuum dry at 40°C.

Part 4: Visualization & Logic

Reaction Workflow Diagram

Caption: Operational workflow for the PTC alkylation process, highlighting critical control points (IPC and Quench).

Phase Transfer Catalysis Mechanism

Caption: Mechanistic cycle of PTC. The quaternary ammonium salt (Q+) shuttles hydroxide to the interface to generate the reactive carbanion.

Part 5: Analytical Specifications & Troubleshooting

Quality Attributes

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Assay | > 99.0% | HPLC (Area %) |

| Mono-methyl Impurity | < 0.10% | GC/HPLC |

| Loss on Drying | < 0.5% | Gravimetric |

| Melting Point | 52°C – 56°C | Capillary |

Troubleshooting Guide

-

Problem: High levels of mono-methyl impurity.

-

Problem: Formation of amide (Hydrolysis).

-

Problem: Product oiling out during crystallization.

Part 6: References

-

Rees, C. et al. (1990). Process for the preparation of Anastrozole. U.S. Patent 4,935,437.

-

BenchChem. (2025).[6][11] Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. (Analogous chemistry).

-

Fisher Scientific. (2010). Methyl Iodide Safety Data Sheet.

-

Makosza, M. (2000). Phase Transfer Catalysis.[1][6][11][12] A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry. (Foundational PTC mechanisms).[11]

Sources

- 1. crdeepjournal.org [crdeepjournal.org]

- 2. reddit.com [reddit.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin-2yl]benzamide - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Process For The Preparation Of Pure Anastrozole [quickcompany.in]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. phasetransfer.com [phasetransfer.com]

Experimental setup for the safe handling of cyanide reagents in nitrile synthesis.

Application Note: Engineered Safety Controls for Cyanide-Mediated Nitrile Synthesis

Core Directive: The Philosophy of "Zero-Breakthrough"

Working with cyanide salts (NaCN, KCN) or organocyanides (TMSCN) requires a shift in experimental philosophy. Unlike standard organic synthesis where yield is the primary metric, cyanide chemistry prioritizes containment . The cyanide ion (CN⁻) is a rapid-acting asphyxiant that inhibits cytochrome c oxidase, halting cellular respiration.

This guide moves beyond basic "good practices" to establish a self-validating safety system . We do not rely on luck; we rely on physics (negative pressure), chemistry (oxidative quenching), and redundancy (multi-stage scrubbing).

Engineering Controls: The Closed-Loop System

The primary hazard in nitrile synthesis is the accidental generation of Hydrogen Cyanide (HCN) gas (boiling point: 26°C). Even mild acidification of cyanide salts releases this gas. Therefore, the reaction setup must be a hermetically sealed, negative-pressure system connected to a dedicated scrubbing train.

The Scrubber Train Architecture

Do not vent cyanide reactions directly into the fume hood exhaust. You must construct a dedicated scrubbing train to neutralize off-gassing before it leaves your glassware.

System Logic:

-

Reaction Vessel: Under inert atmosphere (

/Ar). -

Backflow Trap: Protects the reaction from scrubber suck-back.

-

Primary Scrubber (Basification): High molarity NaOH to convert volatile HCN back to ionic

. -

Secondary Scrubber (Oxidation): Bleach or Peroxide to destroy traces.

Visualization: The Scrubber Train Schematic

Figure 1: Schematic of a multi-stage scrubbing train. Note the separation of Basification (Scrubber 1) and Oxidation (Scrubber 2) to prevent acidification in the oxidation stage.

Chemical Protocol: Synthesis & Handling

Reagent Handling (The "Dry" Phase)

Most exposure incidents occur during weighing.

-

Protocol: Use a disposable glove bag or a dedicated glovebox for weighing solid NaCN/KCN.

-

Alternative: Purchase pre-weighed reagents to eliminate open handling.

-

Solvents: Never use acidic solvents. Ensure solvents are dry; moisture can hydrolyze TMSCN to release HCN.

Reaction Monitoring

Avoid opening the system to take aliquots.

-

Preferred Method: Use in-situ IR or reaction monitoring probes if available.

-

Sampling: If necessary, use a septum and a gas-tight syringe. Quench the needle immediately in a vial of bleach/NaOH before disposal.

Waste Management: The Quenching Protocol

This is the most critical phase. Simply pouring waste into a "Cyanide Waste" drum is insufficient; you must destroy the active cyanide chemically.

Comparative Quenching Methods

| Feature | Method A: Hypochlorite (Bleach) | Method B: Hydrogen Peroxide (Green) |

| Active Agent | Sodium Hypochlorite (NaOCl) | 30% |

| pH Requirement | Strictly > 10.5 | pH 9 - 10 |

| Mechanism | Oxidation to Cyanate ( | Oxidation to Cyanate ( |

| Risk | High: Acidic pH generates | Moderate: Exothermic; requires catalyst |

| By-products | Chloramines, Salts | Ammonia, Carbonate |

| Recommendation | Standard for heavy waste | Preferred for daily lab scale |

Protocol A: The Hypochlorite (Bleach) Method

Standard industrial method, but requires strict pH control to avoid generating Cyanogen Chloride (CNCl).

-